![molecular formula C23H33NO3 B14002495 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione CAS No. 74227-89-7](/img/structure/B14002495.png)
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione is a chemical compound with the molecular formula C23H33NO3 and a molecular weight of 371.5139 daltons . This compound is known for its unique structure, which includes a naphthalene core substituted with a dodecylamino group and a hydroxyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves several steps. One common method includes the reaction of naphthalene-1,2-dione with dodecylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified using techniques like recrystallization or column chromatography .
Analyse Chemischer Reaktionen
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthalene core to dihydronaphthalene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione can be compared with other similar compounds, such as:
3-[(Dodecylamino)methyl]-4-hydroxybenzene-1,2-dione: This compound has a similar structure but with a benzene core instead of a naphthalene core.
3-[(Dodecylamino)methyl]-4-hydroxyanthracene-1,2-dione: This compound has an anthracene core, making it larger and potentially more reactive.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a dodecylamino group and a hydroxyl group on the naphthalene core, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
74227-89-7 |
|---|---|
Molekularformel |
C23H33NO3 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
3-[(dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-13-16-24-17-20-21(25)18-14-11-12-15-19(18)22(26)23(20)27/h11-12,14-15,24-25H,2-10,13,16-17H2,1H3 |
InChI-Schlüssel |
VPLQNJKGRFBIDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
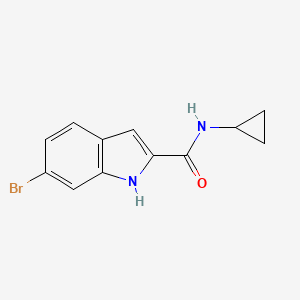
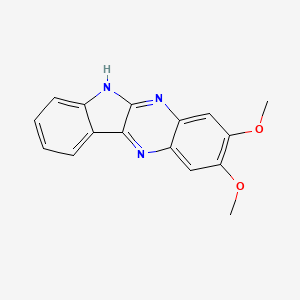
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
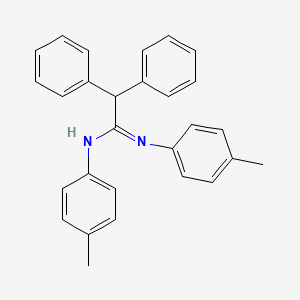
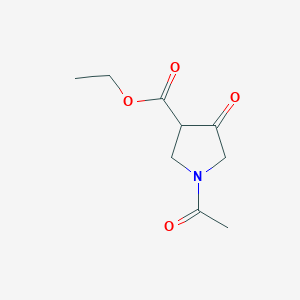
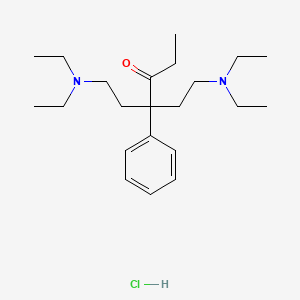
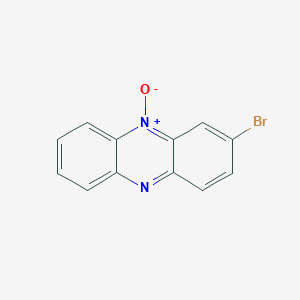
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
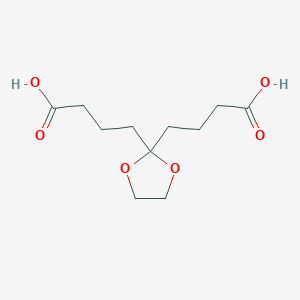
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
